2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound featuring a unique combination of pyrazole, thiophene, and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and thiophene derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioxopyrimidines
Uniqueness
2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of pyrazole, thiophene, and triazolopyrimidine moieties, which confer distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for CDK2 compared to similar compounds .
Properties
Molecular Formula |
C15H12N6S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(3-thiophen-3-yl-1H-pyrazol-5-yl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C15H12N6S/c1-2-10-11(3-1)16-8-21-15(10)17-14(20-21)13-6-12(18-19-13)9-4-5-22-7-9/h4-8H,1-3H2,(H,18,19) |
InChI Key |
PHORIZCJKHSORY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CC(=NN4)C5=CSC=C5 |
Origin of Product |
United States |
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